N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
Description
N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a synthetic acetamide derivative featuring a complex heterocyclic core. Its structure includes an imidazo[1,2-c]quinazolinone scaffold substituted with a sulfanyl group at position 5, a 4-methylbenzyl moiety, and a cyclohexyl acetamide side chain. This compound is hypothesized to exhibit bioactivity due to structural motifs common in pharmaceutical agents, such as the sulfanyl linkage (implicated in redox modulation) and the quinazolinone core (associated with anticonvulsant and anti-inflammatory properties) .
Properties
IUPAC Name |
N-cyclohexyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-17-11-13-18(14-12-17)16-33-26-29-21-10-6-5-9-20(21)24-28-22(25(32)30(24)26)15-23(31)27-19-7-3-2-4-8-19/h5-6,9-14,19,22H,2-4,7-8,15-16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYZCULXOJSPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps, including the formation of the imidazoquinazoline core and subsequent functionalization. One common synthetic route involves the condensation of a substituted aniline with a suitable aldehyde to form an imine intermediate. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the imidazoquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-methylphenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on molecular features, synthetic routes, and bioactivity.
Structural Analogues and Core Modifications
2.1.1 Imidazo[1,2-c]quinazolinone Derivatives
N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide ():
- Structure : Differs in the substituent at position 2 (butanamide vs. acetamide) and the inclusion of a 4-fluorophenyl carbamoyl group.
- Molecular Weight : 563.7 g/mol (vs. ~533–543 g/mol for the target compound, estimated).
- Key Feature : The fluorophenyl group may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
N-cyclohexyl-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide ():
2.1.2 Quinazolinone-Acetamide Hybrids
- N-(5-Methyl-1,2-oxazol-3-yl)-2-[(2-oxo-2-{2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazino}ethyl)sulfanyl]acetamide (): Structure: Replaces the imidazoquinazolinone core with a 1,2-oxazole ring and introduces a piperazinyl-propanoyl hydrazine moiety. Molecular Weight: ~533.6 g/mol.
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ():
2.2.1 Anti-Exudative Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Activity: Exhibited significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Structural Insight: The furan-triazole-sulfanyl motif is critical for inhibiting inflammatory mediators .
2.2.2 Anticonvulsant Potential
- N-(2-(2-methylphenyl)-4-oxoquinazolin-3(4H)-yl)acetamide (): Activity: Intermediate in the synthesis of anticonvulsant quinazolinones. Mechanism: The acetamide side chain and methylphenyl group likely modulate GABAergic pathways .
Physicochemical Properties
*Assumed based on structural analogy.
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous imidazoquinazolinones, such as Knoevenagel condensation or hydrazine-mediated cyclization (e.g., ) .
- Bioactivity Trends : Sulfanyl-acetamide derivatives consistently show promise in modulating inflammatory and neurological pathways, with substituents (e.g., fluorophenyl, methoxy) fine-tuning potency and selectivity .
- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence. Future studies should prioritize in vitro assays (e.g., COX inhibition, GABA receptor binding) to validate hypothesized activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
